molecular formula C15H24O B598929 4-(1-Ethyl-1,3-dimethylpentyl)phenol CAS No. 186825-36-5

4-(1-Ethyl-1,3-dimethylpentyl)phenol

Cat. No.: B598929
CAS No.: 186825-36-5
M. Wt: 220.356
InChI Key: RYIHVIPUIXFRNI-UHFFFAOYSA-N
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Description

4-(1-Ethyl-1,3-dimethylpentyl)phenol is a useful research compound. Its molecular formula is C15H24O and its molecular weight is 220.356. The purity is usually 95%.
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Mechanism of Action

Target of Action

353 Nonylphenol, also known as “4-(1-Ethyl-1,3-dimethylpentyl)phenol” or “Phenol, 4-(1-ethyl-1,3-dimethylpentyl)-”, primarily targets the T-Box family of genes in zebrafish embryos . These genes, including the no tail (ntl) gene , spade tail (spt) gene , and tbox 6 (tbx6) gene , are involved in the normal development of the tail .

Mode of Action

The compound interacts with its targets, leading to changes in gene expression. Specifically, the expression of the tbx6 gene massively increases after administration of 353 Nonylphenol . The expression of the ntl and spt genes remains unaltered .

Biochemical Pathways

The compound is known to cause embryonic misdevelopment in zebrafish, suggesting that it disrupts the normal developmental pathways regulated by the t-box family of genes .

Pharmacokinetics

It is known that 353 nonylphenol is a component of a technical mixture of isomers and is metabolized in sewage sludge .

Result of Action

The action of 353 Nonylphenol results in both lethal and non-lethal malformations during embryo development . A unique phenotype with a massively swollen tail tip is observed only when zebrafish embryos are treated with 353 Nonylphenol .

Action Environment

The action, efficacy, and stability of 353 Nonylphenol are influenced by environmental factors. The compound can be detected in the environment worldwide, particularly in aquatic environments . It enters the environment as a microbial degradation product of nonylphenol polyethoxylates . In surface water, concentrations of nonylphenol are far below the NOEC (No Observed Effect Concentration) identified by the zebrafish embryo test . In soils and sewage sludge, concentrations may reach or even exceed these concentrations .

Biochemical Analysis

Biochemical Properties

353 Nonylphenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it has been found to disrupt the endocrine systems of life forms such as fish, wildlife, and human beings .

Cellular Effects

353 Nonylphenol has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to induce obesity and lipid metabolism disorders in Sprague–Dawley rats and 3T3-L1 preadipocytes .

Molecular Mechanism

The mechanism of action of 353 Nonylphenol is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to induce the expression of the T-BOX6 gene in zebrafish embryos .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 353 Nonylphenol change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 353 Nonylphenol vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

353 Nonylphenol is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

353 Nonylphenol is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

4-(3,5-dimethylheptan-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-5-12(3)11-15(4,6-2)13-7-9-14(16)10-8-13/h7-10,12,16H,5-6,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIHVIPUIXFRNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C)(CC)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701029290
Record name 4-(3,5-Dimethyl-3-heptyl)phenol
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Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name 4-(1-Ethyl-1,3-dimethylpentyl)phenol
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CAS No.

186825-36-5
Record name 4-(1-Ethyl-1,3-dimethylpentyl)phenol
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Record name 4-(1-Ethyl-1,3-dimethylpentyl)phenol
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Record name 4-(3,5-Dimethyl-3-heptyl)phenol
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Record name 4-(1-Ethyl-1,3-dimethylpentyl)phenol
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Record name 4-(1-ETHYL-1,3-DIMETHYLPENTYL)PHENOL
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